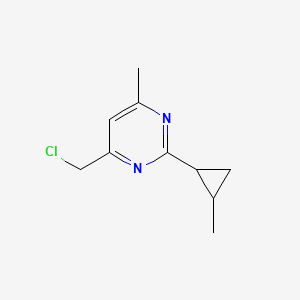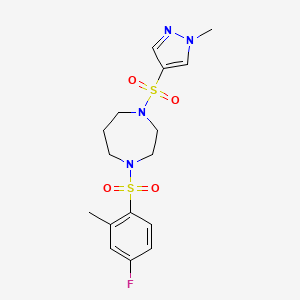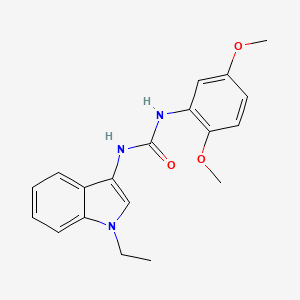
1-(2,5-dimethoxyphenyl)-3-(1-ethyl-1H-indol-3-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of urea derivatives with specific substituents has been explored in various studies. For instance, the synthesis of 7-substituted 3-aryl-1,6-naphthyridine-2,7-diamines and related 2-ureas, which are inhibitors of FGFR-1 and VEGFR-2, involves alkylation, debenzylation, and amination processes. These compounds, including those with a 3-(3,5-dimethoxyphenyl) moiety, have been prepared from 7-acetamido-2-tert-butylureas and show high selectivity over other kinases . Another study reports the synthesis of 1-(2-(1H-indol-3-yl)ethyl)-3-(2-methoxyphenyl)urea, which was characterized by various spectroscopic methods and single-crystal X-ray diffraction, indicating a detailed approach to understanding the molecular structure of such compounds .
Molecular Structure Analysis
The molecular structure of 1-(2,5-dimethoxyphenyl)-3-(2-hydroxyethyl)urea reveals that the dimethoxyphenyl moiety is almost planar, and there is a dihedral angle between the benzene ring and the urea moiety. The structure is stabilized by intramolecular N—H⋯O hydrogen bonds, and in the crystal, intermolecular hydrogen bonds form a three-dimensional network . Similarly, the structure of 1-(2-(1H-indol-3-yl)ethyl)-3-(2-methoxyphenyl)urea has been elucidated, showing its crystalline form and the interactions within the molecule .
Chemical Reactions Analysis
The reaction of methyl (2E)-3-dimethylamino-2-(1H-indol-3-yl)-propenoate with ureas has been studied, leading to the formation of polycyclic meridianin analogues with a uracil structural unit. This reaction showcases the versatility of ureas in synthesizing complex heterocyclic compounds . Additionally, the synthesis of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives has been explored for their potential as anticancer agents, demonstrating the chemical reactivity of urea derivatives in medicinal chemistry .
Physical and Chemical Properties Analysis
The physical and chemical properties of urea derivatives are closely related to their molecular structure. For example, the intramolecular and intermolecular hydrogen bonding in 1-(2,5-dimethoxyphenyl)-3-(2-hydroxyethyl)urea significantly influence its crystal packing and stability . The antitumor activity of 1-(2-(1H-indol-3-yl)ethyl)-3-(2-methoxyphenyl)urea has been analyzed, and its interactions with the CDK4 protein active site have been studied through docking, indicating the importance of molecular interactions in determining biological activity . Furthermore, the synthesis and biochemical evaluation of flexible 1-[(2-aminoethoxy)alkyl]-3-ar(o)yl(thio)ureas as novel acetylcholinesterase inhibitors highlight the significance of the spacer length and conformational flexibility in the biological activity of urea derivatives .
Applications De Recherche Scientifique
Corrosion Inhibition
1-(2,5-dimethoxyphenyl)-3-(1-ethyl-1H-indol-3-yl)urea derivatives exhibit notable corrosion inhibition properties. Research indicates that such compounds are effective in protecting mild steel against corrosion in acidic environments. This is primarily due to the strong adsorption of these molecules onto the steel surface, forming a protective layer. These findings are significant for industries relying on steel structures and machinery, suggesting potential applications in corrosion prevention and material longevity (Mistry et al., 2011).
Structural Analysis and Molecular Interactions
The structural and molecular characteristics of this compound and its derivatives have been extensively studied. These studies reveal insights into the planarity of the molecule, dihedral angles, hydrogen bonding, and three-dimensional molecular networking. Such structural analyses are crucial for understanding the chemical and physical properties of these compounds, with implications for their use in various scientific applications (Choi et al., 2010).
Anticancer Potential
A series of this compound derivatives have been investigated for their potential anticancer activities. These studies involve the synthesis and evaluation of these compounds against various cancer cell lines. The results indicate significant antiproliferative effects, marking these compounds as promising candidates for further research in cancer therapy (Feng et al., 2020).
Synthesis and Medicinal Chemistry
The synthesis and characterization of novel this compound derivatives have been a focus of research, contributing to medicinal chemistry. These studies explore the chemical properties, synthesis methods, and potential pharmaceutical applications of these compounds. Such research is pivotal in the development of new drugs and therapeutic agents (Tariq et al., 2020).
Propriétés
IUPAC Name |
1-(2,5-dimethoxyphenyl)-3-(1-ethylindol-3-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3/c1-4-22-12-16(14-7-5-6-8-17(14)22)21-19(23)20-15-11-13(24-2)9-10-18(15)25-3/h5-12H,4H2,1-3H3,(H2,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZVZWJBNBDLDBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C2=CC=CC=C21)NC(=O)NC3=C(C=CC(=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)cyclohexanecarboxamide](/img/structure/B3003981.png)

![N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B3003985.png)


![8-(2-((4-ethoxyphenyl)amino)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3003991.png)
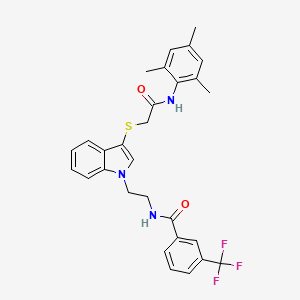

![N-(2-chlorophenyl)-2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide](/img/structure/B3003996.png)
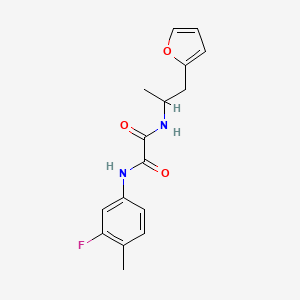
![N-{2,2-dimethyl-1-[(methylamino)carbonyl]propyl}-2,4-difluorobenzenecarboxamide](/img/structure/B3003998.png)

